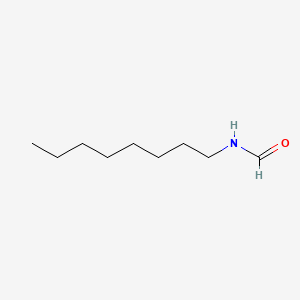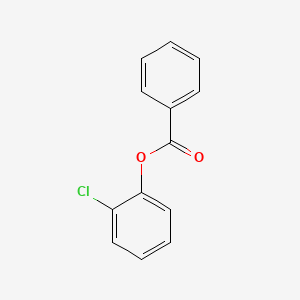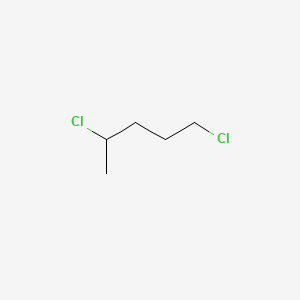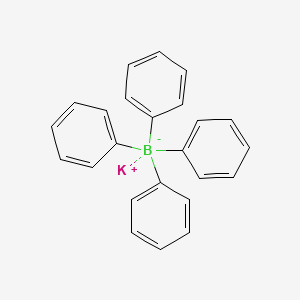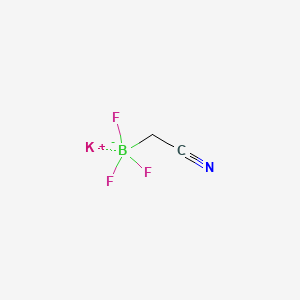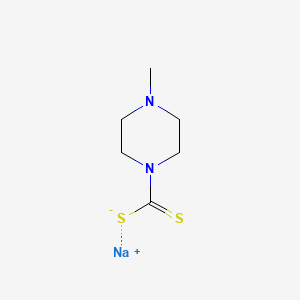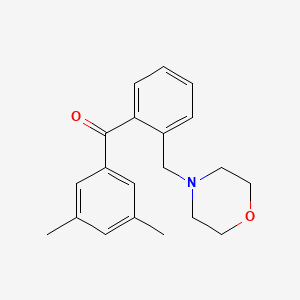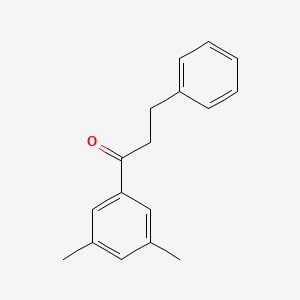
3',5'-Dimethyl-3-phenylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dimethyl-3-phenylpropiophenone is a chemical compound with the molecular formula C17H18O . It has a molecular weight of 238.32 g/mol .
Molecular Structure Analysis
The molecular structure of 3’,5’-Dimethyl-3-phenylpropiophenone consists of a propiophenone core with two methyl groups and a phenyl group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5’-Dimethyl-3-phenylpropiophenone are not fully detailed in the search results. It is known that it has a molecular weight of 238.32 g/mol .Aplicaciones Científicas De Investigación
Electrochemical Sensor Development : Beitollahi et al. (2012) discussed the use of a carbon paste electrode modified with carbon nanotubes and 5-amino-3′,4′-dimethyl-biphenyl-2-ol for the detection of isoproterenol, acetaminophen, and N-acetylcysteine, highlighting its electrochemical properties (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).
Synthesis Techniques : Xu, Wan, Mao, & Pan (2010) described a method for synthesizing 2-(phenylthio)phenols using a copper(I)-catalyzed tandem transformation, demonstrating the compound's utility in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).
Stereochemistry and Bonding Studies : Turner et al. (2003) explored the synthesis, stereochemistry, bonding, and fluxionality of 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives, contributing to the understanding of the compound's stereochemical properties (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).
Organic Compound Reactions : Insuasty, Abonía, Quiroga, Salcedo, Kolshorn, & Meier (2000) investigated the reaction of o-phenylenediamine with 3-dimethylaminopropiophenone hydrochlorides, yielding various benzodiazepine derivatives, which are important in organic chemistry (Insuasty, Abonía, Quiroga, Salcedo, Kolshorn, & Meier, 2000).
Probing Organized Systems : Bohne, Barra, Boch, Abuin, & Scaiano (1992) utilized molecules like xanthone and 4,4′-dimethylbenzophenone as probes in organized systems, including cyclodextrin complexes, to study processes involving mobility and reactivity (Bohne, Barra, Boch, Abuin, & Scaiano, 1992).
Phenolic Reagents Research : Donnelly, Fox, & Hoey (1979) worked on 2,3-Dibromo-3-phenylpropiophenones, which eliminated bromine and hydrogen bromide in reactions with dimethyloxosulphonium methylide, leading to a variety of heterocyclic products, contributing to the field of organic synthesis (Donnelly, Fox, & Hoey, 1979).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-10-14(2)12-16(11-13)17(18)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDXBDQVFAKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643980 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-33-5 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

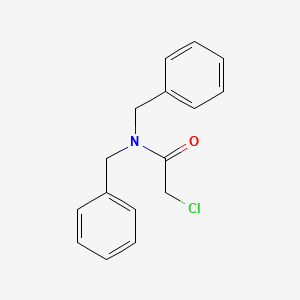
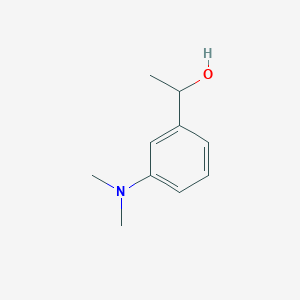
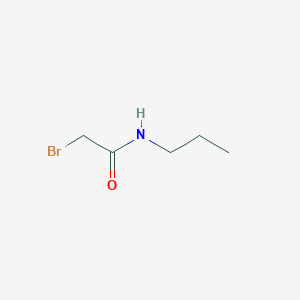
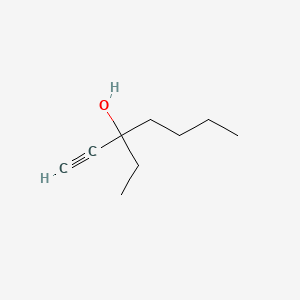
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)
